Picraquassioside B
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Overview
Description
Picraquassioside B is a naturally occurring benzofuran glucoside, primarily isolated from the fruits of Cnidium monnieri
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Picraquassioside B involves several steps, starting from basic organic compounds. The process typically includes the formation of the benzofuran ring, followed by glycosylation to attach the glucose moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, particularly Cnidium monnieri fruits. The extraction process involves solvent extraction, followed by purification techniques such as column chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Picraquassioside B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzofuran ring, potentially leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Substitution reactions can occur at the benzofuran ring or the glucose moiety, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Picraquassioside B has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying glycosylation reactions and benzofuran chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which Picraquassioside B exerts its effects involves several molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates signaling pathways such as NF-κB and MAPK, which are crucial in regulating inflammation and cell survival.
Comparison with Similar Compounds
Picraquassioside B can be compared with other benzofuran glucosides and phenolic glycosides:
Similar Compounds: Examples include Picraquassioside A, Cnidioside A, and Cnidioside B.
Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of methoxy groups on the benzofuran ring, which may contribute to its distinct biological activities.
By understanding the detailed chemistry and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C19H24O11 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-[4,7-dimethoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid |
InChI |
InChI=1S/C19H24O11/c1-26-15-8(3-4-11(21)22)17(18(27-2)16-9(15)5-6-28-16)30-19-14(25)13(24)12(23)10(7-20)29-19/h5-6,10,12-14,19-20,23-25H,3-4,7H2,1-2H3,(H,21,22)/t10-,12-,13+,14-,19+/m1/s1 |
InChI Key |
QLBFQDMGRBRSSW-DNYZQHFQSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O |
Origin of Product |
United States |
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